

# In-Depth Technical Guide: 2-[(2-Fluorophenyl)amino]nicotinic Acid

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## Compound of Interest

Compound Name: 2-[(2-Fluorophenyl)amino]nicotinic acid

Cat. No.: B1299657

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This technical guide provides a comprehensive overview of the core physicochemical properties of **2-[(2-Fluorophenyl)amino]nicotinic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on its specific biological activities and signaling pathways, this document focuses on its fundamental molecular characteristics and provides a general context based on related nicotinic acid derivatives.

## Core Molecular Data

Quantitative data for **2-[(2-Fluorophenyl)amino]nicotinic acid** is summarized in the table below. This information is crucial for experimental design, including dosage calculations, analytical method development, and interpretation of structure-activity relationships.

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>12</sub> H <sub>9</sub> FN <sub>2</sub> O <sub>2</sub> |
| Molecular Weight  | 232.21 g/mol [1]  |
| CAS Number        | 57978-54-8[1]   |

## Synthesis and Experimental Context

While specific, detailed experimental protocols for the synthesis of **2-[(2-Fluorophenyl)amino]nicotinic acid** are not extensively documented in publicly accessible literature, the synthesis of related 2-aminonicotinic acid derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of various 2-aminonicotinic acid derivatives has been achieved through the nucleophilic exchange of a chlorine atom in 2-chloro-3-cyanopyridine with different amines. Subsequent hydrolysis of the nitrile group yields the carboxylic acid.

Derivatives of nicotinic acid are a significant area of research, with studies exploring their potential as antifungal, anticancer, and anti-inflammatory agents. The biological activity of these derivatives is often attributed to their ability to mimic or interfere with the biological pathways of endogenous nicotinic acid (Niacin, Vitamin B3).

## Potential Biological Significance and Signaling Pathways

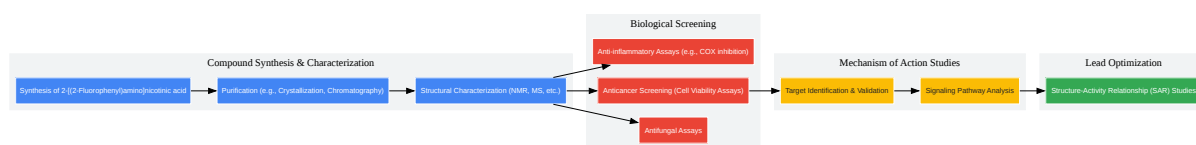
Although no specific signaling pathways involving **2-[(2-Fluorophenyl)amino]nicotinic acid** have been elucidated, the broader class of nicotinic acid derivatives is known to interact with various biological targets. Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism and energy production.

Given the structural similarity to other biologically active molecules, **2-[(2-Fluorophenyl)amino]nicotinic acid** could potentially be investigated for activities related to:

- **Antifungal Properties:** Some novel 2-aminonicotinamide derivatives have demonstrated potent activity against various fungal strains, including fluconazole-resistant *Candida albicans*. These compounds are believed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.
- **Anticancer Activity:** Certain nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The proposed mechanisms can include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).

- **Anti-inflammatory Effects:** Novel series of nicotinic acid derivatives have been shown to exhibit significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

The logical workflow for investigating a novel nicotinic acid derivative like **2-[(2-Fluorophenyl)amino]nicotinic acid** would typically follow the pathway illustrated below.



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Figure 1. A generalized workflow for the investigation of a novel nicotinic acid derivative.

This diagram outlines the logical progression from the synthesis and confirmation of the chemical structure to broad biological screening. Promising results from the screening phase would then lead to more in-depth studies to elucidate the mechanism of action, including target identification and pathway analysis. The final stage in this preclinical pipeline would involve structure-activity relationship studies to optimize the compound's potency and selectivity.

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## References

- 1. 57978-54-8 CAS MSDS (2-[(2-FLUOROPHENYL)AMINO]NICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)